molecular formula C14H9BrN2OS B092712 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one CAS No. 18009-07-9

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Cat. No. B092712
CAS RN: 18009-07-9
M. Wt: 333.2 g/mol
InChI Key: VYQBHLQJGGBSDC-UHFFFAOYSA-N
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Description

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various quinazoline derivatives that have been synthesized and evaluated for their biological activities, including cytotoxicity, antiviral, and antibacterial properties, as well as their potential as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis of 6-bromo-2-ferrocenylquinoline complexes involved the use of N-heterocyclic carbenes (NHCs) and triphenylphosphine, indicating the versatility of quinazoline chemistry in forming complexes with various ligands . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described as an efficient process, suggesting that the synthesis of the compound of interest might also be achieved through an efficient and straightforward method . Phase-transfer catalysis has been employed for the alkylation of 2-mercaptoquinazolin-4(3H)-one, which could be a relevant method for introducing substituents at the mercapto group .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provided insights into the molecular conformation and packing within the crystal lattice . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing the presence of hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . This indicates that the bromo and mercapto substituents in the compound of interest may also be reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their substituents. For example, the presence of a bromo substituent has been associated with significant cytotoxicity and selectivity against certain cancer cell lines . Additionally, the introduction of halogen atoms or other substituents can affect the compound's ability to inhibit tyrosine kinase activity, which is crucial for the development of anticancer agents . The compound of interest, with its bromo and mercapto substituents, may therefore possess unique physical and chemical properties that could be explored for potential therapeutic applications.

Scientific Research Applications

Safety And Hazards

This involves the safety precautions that need to be taken while handling the compound, its toxicity, and disposal methods.


Future Directions

This involves potential applications of the compound and areas of future research.


Please consult a chemistry professional or a reliable source for accurate information. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBHLQJGGBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354910
Record name 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

CAS RN

18009-07-9
Record name 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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